Cas no 1132-42-9 (N-Cyclohexylacetoacetamide)

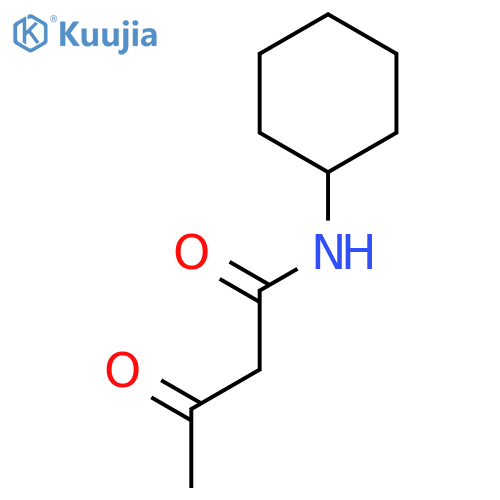

N-Cyclohexylacetoacetamide structure

商品名:N-Cyclohexylacetoacetamide

N-Cyclohexylacetoacetamide 化学的及び物理的性質

名前と識別子

-

- Butanamide,N-cyclohexyl-3-oxo-

- N-cyclohexyl-3-oxobutanamide

- N-cyclohexylacetoacetamide

- AC1L2EWG

- AC1Q1K3K

- AC1Q5NAL

- acetoacetic acid cyclohexylamide

- acetoacetic cyclohexylamide

- CTK4A8165

- cyclohexyl acetoacetamide

- EINECS 214-475-9

- N-cyclohexyl 3-oxo-butanamide

- N-cyclohexyl-acetoacetamide

- NSC60220

- N-cyclohexyl-acetylacetamide

- FLCPERRDPXWFDK-UHFFFAOYSA-N

- 1132-42-9

- UNII-V4R6MJY84B

- AKOS000165977

- DTXSID60150318

- NSC 60220

- NS00023680

- NSC-60220

- Butanamide, N-cyclohexyl-3-oxo-

- V4R6MJY84B

- SCHEMBL2413616

- N-Cyclohexylacetoacetamide

-

- MDL: MFCD00021315

- インチ: InChI=1S/C10H17NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,13)

- InChIKey: FLCPERRDPXWFDK-UHFFFAOYSA-N

- ほほえんだ: CC(CC(NC1CCCCC1)=O)=O

計算された属性

- せいみつぶんしりょう: 183.12601

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 8

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- PSA: 46.17

- じょうきあつ: No date available

N-Cyclohexylacetoacetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Cyclohexylacetoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C992390-50mg |

N-Cyclohexylacetoacetamide |

1132-42-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C992390-100mg |

N-Cyclohexylacetoacetamide |

1132-42-9 | 100mg |

$ 65.00 | 2022-06-06 | ||

| TRC | C992390-500mg |

N-Cyclohexylacetoacetamide |

1132-42-9 | 500mg |

$ 135.00 | 2022-06-06 |

N-Cyclohexylacetoacetamide 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1132-42-9 (N-Cyclohexylacetoacetamide) 関連製品

- 27514-08-5(N-(4-Oxocyclohexyl)acetamide)

- 58102-38-8(N-Cycloheptyl-3-oxobutanamide)

- 58102-45-7(N-Cyclopentylacetoacetamide)

- 58102-36-6(N-Cyclooctyl-3-oxobutanamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量